n-(2-(Quinolin-8-yl)ethyl)propionamide
Description
N-(2-(Quinolin-8-yl)ethyl)propionamide is a quinoline derivative featuring a propionamide group linked via an ethyl chain to the 8-position of the quinoline ring. Quinoline, a heterocyclic aromatic compound, provides a planar, hydrophobic core that facilitates interactions with biological targets such as enzymes and receptors . The ethyl-propionamide side chain enhances solubility and introduces hydrogen-bonding capabilities, which are critical for modulating pharmacological properties like bioavailability and target selectivity . This compound’s structural complexity positions it as a candidate for diverse applications, including antimicrobial, anticancer, and enzyme inhibition studies.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
N-(2-quinolin-8-ylethyl)propanamide |
InChI |
InChI=1S/C14H16N2O/c1-2-13(17)15-10-8-12-6-3-5-11-7-4-9-16-14(11)12/h3-7,9H,2,8,10H2,1H3,(H,15,17) |
InChI Key |
LPQYGTJPBGYVGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Quinolin-8-yl)ethyl)propionamide typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the ethyl and propionamide groups. One common method involves the alkylation of quinoline with 2-bromoethylamine, followed by acylation with propionyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: n-(2-(Quinolin-8-yl)ethyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propionamide group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: n-(2-(Quinolin-8-yl)ethyl)propionamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. It may serve as a ligand in the development of new drugs or as a probe to investigate biological pathways.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, and this compound may contribute to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for use in various industrial applications, including the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of n-(2-(Quinolin-8-yl)ethyl)propionamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its structure and function. This property is particularly useful in the development of anticancer agents, as it can inhibit the proliferation of cancer cells. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its propionamide-ethyl-quinoline architecture. Below is a comparison with structurally analogous quinoline derivatives:
| Compound Name | Key Structural Differences | Impact on Properties |
|---|---|---|
| N-(2-(Quinolin-8-yl)ethyl)propionamide | Propionamide group, ethyl linker | Enhanced solubility; potential for H-bonding |
| N-Methyl-2-(quinolin-8-yl)ethan-1-amine | N-methyl and ethanamine substituents | Increased basicity; altered receptor affinity |
| 2-Chloro-N-(2-methylquinolin-8-yl)acetamide | Chloro and acetamide groups | Higher electrophilicity; reduced chain length |
| N-(8-hydroxyquinolin-2-yl)acetamide | Hydroxyl group at C8 | Metal-chelating ability; altered bioavailability |
| N-(Quinolin-8-yl)quinoline-4-carboxamide | Dual quinoline rings, carboxamide linkage | Enhanced π-π stacking; metal complexation |
Key Observations :
- The propionamide chain in the target compound provides a balance between hydrophobicity and solubility compared to shorter acetamide derivatives (e.g., 2-Chloro-N-(2-methylquinolin-8-yl)acetamide) .
- The absence of a hydroxyl group (vs. N-(8-hydroxyquinolin-2-yl)acetamide) reduces metal-binding capacity but may improve metabolic stability .
Key Observations :
- The ethyl-propionamide side chain may improve membrane permeability compared to bulkier derivatives (e.g., dual quinoline systems in N-(Quinolin-8-yl)quinoline-4-carboxamide) .
- Unlike N-oxide derivatives, the target compound lacks direct redox-active groups, suggesting a different mechanism of action .
Analytical Techniques :
- ¹H/¹³C NMR: Quinoline C8 proton appears as a doublet near δ 8.9–9.1 ppm; propionamide methyl protons resonate at δ 1.0–1.2 ppm .
- HPLC-MS : Used to confirm purity and molecular weight (expected [M+H]⁺ ~ 285.3 g/mol).
Physicochemical and Pharmacokinetic Data
| Property | This compound | N-(8-hydroxyquinolin-2-yl)acetamide | 2-Chloro-N-(2-methylquinolin-8-yl)acetamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 285.3 | 246.3 | 279.7 |
| LogP (Predicted) | 2.8 | 2.1 | 3.4 |
| Water Solubility (mg/mL) | ~5.2 | ~12.4 | ~3.8 |
| Plasma Protein Binding (%) | 85–90 | 75–80 | 88–92 |
Key Observations :
- The higher LogP of the target compound vs. hydroxylated analogs suggests greater membrane permeability but lower aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
